molecular formula C44H34N12Na6O18S6 B12714662 Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 33628-34-1

Hexasodium 4,4'-bis((2,6-bis(p-sulphonatoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12714662
CAS No.: 33628-34-1
M. Wt: 1349.2 g/mol
InChI Key: QEZOVNDUKXREQV-IRTUOLCXSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a complex organic compound known for its vibrant optical properties. It is widely used in various industries, particularly in the production of optical brighteners and fluorescent whitening agents. The compound’s unique structure allows it to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of materials by making them appear whiter and brighter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate typically involves multiple steps:

    Formation of the Triazine Ring: The initial step involves the formation of the triazine ring through the reaction of cyanuric chloride with sulfonated aniline derivatives under controlled conditions.

    Coupling Reaction: The triazine derivatives are then coupled with stilbene derivatives in the presence of a base to form the desired compound.

    Sulfonation: The final step involves the sulfonation of the stilbene-triazine compound to introduce sulfonate groups, enhancing the compound’s solubility and optical properties.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:

    Batch Processing: Reactants are added in a specific sequence, and the reaction mixture is stirred continuously.

    Purification: The crude product is purified through filtration, washing, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered optical properties.

    Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its fluorescence.

    Substitution: Substitution reactions, particularly on the triazine ring, can introduce different functional groups, altering the compound’s solubility and reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified optical and chemical properties, making them suitable for specific applications in different industries.

Scientific Research Applications

Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in biological staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.

    Industry: Widely used in the textile industry as an optical brightener to enhance the appearance of fabrics.

Mechanism of Action

The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light. This process involves:

    Absorption: The compound absorbs UV light, causing electrons to become excited to higher energy levels.

    Emission: The excited electrons return to their ground state, releasing energy in the form of visible blue light.

    Molecular Targets: The primary targets are the chromophores within the compound that facilitate the absorption and emission of light.

    Pathways Involved: The photophysical pathways include electronic transitions between different energy states of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate
  • Tetrasodium 4,4’-bis{4-[4-(2-hydroxyethylamino)-6-(4-sulfonatoanilino)-1,3,5-triazin-2-ylamino]phenylazo}stilbene-2,2’-disulfonate
  • Hexasodium [4,4’‘-azoxybis(2,2’-disulfonatostilbene-4,4’-diylazo)]-bis[5’-sulfonatobenzene-2,2’-diolato-O(2),O(2),N(1)]-copper(II)

Uniqueness

Hexasodium 4,4’-bis[[2,6-bis(p-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate stands out due to its high solubility, strong fluorescence, and stability under various conditions. These properties make it particularly suitable for applications requiring long-lasting and intense optical effects.

Properties

CAS No.

33628-34-1

Molecular Formula

C44H34N12Na6O18S6

Molecular Weight

1349.2 g/mol

IUPAC Name

hexasodium;5-[[2,4-bis(4-sulfonatoanilino)-1H-1,3,5-triazin-4-yl]amino]-2-[(E)-2-[4-[[2,4-bis(4-sulfonatoanilino)-1H-1,3,5-triazin-4-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H40N12O18S6.6Na/c57-75(58,59)35-15-7-29(8-16-35)49-41-45-25-47-43(55-41,51-31-11-19-37(20-12-31)77(63,64)65)53-33-5-3-27(39(23-33)79(69,70)71)1-2-28-4-6-34(24-40(28)80(72,73)74)54-44(52-32-13-21-38(22-14-32)78(66,67)68)48-26-46-42(56-44)50-30-9-17-36(18-10-30)76(60,61)62;;;;;;/h1-26,51-54H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,45,47,49,55)(H2,46,48,50,56);;;;;;/q;6*+1/p-6/b2-1+;;;;;;

InChI Key

QEZOVNDUKXREQV-IRTUOLCXSA-H

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(N=CN2)(NC3=CC=C(C=C3)S(=O)(=O)[O-])NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6(N=CNC(=N6)NC7=CC=C(C=C7)S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(N=CN2)(NC3=CC=C(C=C3)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6(N=CNC(=N6)NC7=CC=C(C=C7)S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.